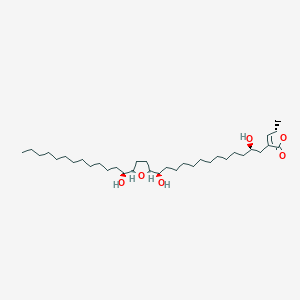![molecular formula C28H35NO5 B1247564 (1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione](/img/structure/B1247564.png)
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione is a member of the cytochalasin family, a group of fungal-derived natural products characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds exhibit high structural diversity and a broad spectrum of bioactivities. This compound, like other cytochalasans, is known for its ability to disrupt actin filament polymerization, making it a valuable tool in cell biology and pharmacological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cytochalasin Z7 involves complex organic reactions. One common approach is the bioinspired synthesis, which mimics the natural biosynthetic pathways of these compounds. This method often involves the use of polyketide synthase and non-ribosomal peptide synthetase pathways . The synthetic route typically includes steps such as cyclization, oxidation, and functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of cytochalasin Z7 is less common due to its complex structure and the challenges associated with large-scale synthesis. advancements in biotechnological methods, such as genetic manipulation of fungal strains, have shown promise in producing cytochalasans more efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions involving cytochalasin Z7 include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of cytochalasin Z7 with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione has a wide range of scientific research applications:
Mecanismo De Acción
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione exerts its effects by binding to the barbed ends of actin filaments, preventing their polymerization and elongation. This disruption of actin dynamics leads to various cellular effects, including inhibition of cell division and changes in cell morphology. The compound targets the actin cytoskeleton, a critical component of the cell’s structural framework .
Comparación Con Compuestos Similares
Similar Compounds
Other members of the cytochalasin family, such as cytochalasin D, cytochalasin E, and cytochalasin B, share similar structural features and biological activities .
Uniqueness
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione is unique due to its specific structural modifications, which confer distinct bioactivities compared to other cytochalasans. For example, it may exhibit different binding affinities to actin filaments or varying degrees of cytotoxicity .
Conclusion
This compound is a fascinating compound with significant potential in scientific research and therapeutic applications. Its ability to disrupt actin filament dynamics makes it a valuable tool in cell biology, while its unique structural features offer opportunities for developing new pharmaceuticals.
Propiedades
Fórmula molecular |
C28H35NO5 |
|---|---|
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
(1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,15-trimethyl-14-methylidene-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione |
InChI |
InChI=1S/C28H35NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-14,16-18,21-22,24-26,31-32H,4,9,15H2,1-3H3,(H,29,33)/b12-8+,14-13+/t16-,17-,18+,21-,22-,24-,25+,26+,28+/m0/s1 |
Clave InChI |
OZDYYVVFUQMENY-TZMRIDSPSA-N |
SMILES isomérico |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)/C=C/[C@@H]([C@@H]1O)C)C)O |
SMILES canónico |
CC1CC=CC2C(C(=C)C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)C=CC(C1O)C)C)O |
Sinónimos |
cytochalasin Z7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] (6S)-6-methyloctanoate](/img/structure/B1247498.png)




